1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is fused with a sulfonyl group attached to a 2,4-dichlorophenyl ring. The combination of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolo[2,3-b]pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the pyrrolo[2,3-b]pyridine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities .
Scientific Research Applications
1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to these targets and exerting their effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-c]pyridine
- 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine
- 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[3,2-c]pyridine
Uniqueness
1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. The position of the sulfonyl group and the dichlorophenyl ring in relation to the pyrrolo[2,3-b]pyridine core differentiates it from similar compounds and can lead to distinct properties and applications .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-10-3-4-12(11(15)8-10)20(18,19)17-7-5-9-2-1-6-16-13(9)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUAXCBWOVICTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.